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Rabenosyn-5 (541-552)

Cat. No.: B1575343
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Description

Overview of Rabenosyn-5 as a Key Rab Effector Protein

Rabenosyn-5 is a well-characterized effector protein for the small GTPase Rab5, a master regulator of endocytosis. sdbonline.orgbiologists.commpi-cbg.de Effector proteins are crucial molecules that bind to activated Rab GTPases (in their GTP-bound state) and execute their downstream functions. Rabenosyn-5's interaction with Rab5 is fundamental to its role in orchestrating the fusion of vesicles with early endosomes, a critical step in the endocytic pathway. sdbonline.orgnih.gov This interaction ensures that cargo internalized from the cell surface is delivered to the correct intracellular destination.

Beyond its interaction with Rab5, mammalian Rabenosyn-5 is unique in that it also binds to Rab4, another Rab GTPase involved in the recycling of endocytosed material back to the plasma membrane. biologists.comuniprot.org This dual specificity allows Rabenosyn-5 to act as a molecular switch, coordinating the transition from early endosomes to recycling endosomes. sdbonline.org Invertebrate orthologs of Rabenosyn-5, however, appear to interact primarily with Rab5. sdbonline.org The interaction between Rabenosyn-5 and Rab5 is specific and GTP-dependent, highlighting the precise regulation of this cellular process. sdbonline.orgbiologists.com

Functional Importance of Rabenosyn-5 and its Domains in Cellular Processes

The functional versatility of Rabenosyn-5 is encoded within its distinct protein domains, each contributing to its role in cellular processes like endocytosis, vesicle formation, and cargo sorting. ontosight.ainih.gov

Key Domains of Rabenosyn-5 and Their Functions:

DomainFunctionKey Interactions
FYVE (Fab1, YOTB, Vac1, and EEA1) finger domain Binds to phosphatidylinositol 3-phosphate (PI3P), a lipid enriched on early endosomes, anchoring Rabenosyn-5 to the endosomal membrane. ontosight.ainih.govPhosphatidylinositol 3-phosphate (PI3P)
C2H2 Zinc Finger Domain The precise function of this N-terminal domain is still under investigation. nih.gov---
Coiled-Coil (CC) Region Contains the binding site for Rab4. nih.govRab4
C-terminal Region Contains the binding site for Rab5 and five asparagine-proline-phenylalanine (NPF) motifs. nih.govrupress.orgRab5, EHD proteins
NPF Motifs The first two NPF motifs are crucial for binding to EH-domain containing proteins like EHD1, which are involved in protein recycling. nih.govmolbiolcell.orgEHD1

The coordinated action of these domains allows Rabenosyn-5 to regulate the fate of internalized cargo. For instance, it plays a critical role in the recycling of the transferrin receptor, preventing its degradation and directing it back to the cell surface. uniprot.orgpnas.org Depletion of Rabenosyn-5 leads to the mis-sorting of transferrin receptors to lysosomes for degradation. pnas.org Furthermore, Rabenosyn-5 is involved in the trafficking of other important molecules, including β1 integrins and the lysosomal enzyme cathepsin D. nih.govuniprot.orgnih.gov

Historical Context and Evolutionary Conservation of Rabenosyn-5 Research

The identification of Rabenosyn-5 as a novel Rab5 effector was a significant step in understanding the molecular machinery of endocytosis. nih.gov Early research established its role in endosome fusion and its interaction with both Rab5 and the Sec1-like protein hVPS45. nih.gov This placed Rabenosyn-5 as a key link between Rab GTPases and the core fusion machinery.

Rabenosyn-5 is a highly conserved protein, with orthologs found in a wide range of organisms from yeast to mammals, underscoring its fundamental importance in eukaryotic cell biology. biologists.commpi-cbg.depnas.org Studies in model organisms like the fruit fly Drosophila melanogaster and the roundworm Caenorhabditis elegans have been instrumental in dissecting its function. sdbonline.orgpnas.org In Drosophila, the Rabenosyn-5 ortholog (Rbsn-5) is essential for endocytosis and has been implicated in processes as diverse as planar cell polarity and the localization of oskar RNA during oocyte development. sdbonline.orgmpi-cbg.denih.gov While there is strong functional conservation, some differences exist. For example, the mammalian Rabenosyn-5 can bind to both Rab4 and Rab5, whereas the Drosophila ortholog primarily interacts with Rab5. sdbonline.org Recent research in the malaria parasite Plasmodium falciparum has identified a Rabenosyn-5-like protein, suggesting that core principles of endosomal transport are conserved even in these evolutionarily distant organisms. plos.org

Properties

sequence

SLHTRTRSLDFR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Rabenosyn-5 (541-552)

Origin of Product

United States

Molecular Architecture and Intermolecular Interactions of Rabenosyn 5

Structural Organization and Functional Domains of Rabenosyn-5

Rabenosyn-5 is a large, evolutionarily conserved protein with multiple domains that dictate its function and localization within the cell. nih.gov Its structure includes a C2H2 zinc finger domain and a FYVE zinc finger domain near its N-terminus, a central coiled-coil region, and five asparagine-proline-phenylalanine (NPF) motifs at its C-terminal end. nih.govresearchgate.net

The FYVE Domain of Rabenosyn-5: Phosphoinositide Binding and Membrane Recruitment

A key feature of Rabenosyn-5 is its FYVE finger domain, a specialized zinc finger motif of about 80 amino acids that specifically binds to phosphatidylinositol-3-phosphate (PtdIns(3)P). nih.govresearchgate.netnih.govnih.gov This interaction is critical for the recruitment of Rabenosyn-5 to the membranes of early endosomes, which are enriched in this particular phosphoinositide. researchgate.netnih.govmpi-cbg.de The binding to PtdIns(3)P is a crucial step in localizing Rabenosyn-5 to its site of action, a process that is dependent on the activity of phosphatidylinositol-3-kinase. researchgate.netnih.govmpi-cbg.de The FYVE domain contains a conserved R+HHC+XCG motif that is essential for this specific lipid binding. medrxiv.org

The ability of the FYVE domain to anchor Rabenosyn-5 to endosomal membranes is a fundamental aspect of its function, allowing it to participate in membrane tethering and fusion events. nih.govresearchgate.net While the FYVE domain's affinity for PtdIns(3)P is high, its interaction with the membrane can be influenced by other factors such as the tendency to oligomerize and electrostatic interactions with the bilayer surface. nih.gov Interestingly, mutations within the FYVE domain that disrupt PtdIns(3)P binding can prevent the translocation of Rabenosyn-5 to early endosomes, highlighting the domain's critical role in its localization and function. medrxiv.org

Other Putative Functional Domains or Molecular Motifs within Rabenosyn-5

Beyond the well-characterized FYVE domain, Rabenosyn-5 possesses other significant structural motifs that contribute to its diverse functions.

Coiled-Coil Region: A central coiled-coil region is present in Rabenosyn-5. nih.gov This region is known to be the binding site for Rab4. nih.gov

Asparagine-Proline-Phenylalanine (NPF) Motifs: The C-terminal region of Rabenosyn-5 contains five NPF motifs. nih.govresearchgate.netmpi-cbg.de These motifs are recognized by proteins containing Eps15 homology (EH) domains, such as EHD1. mpi-cbg.denih.govmolbiolcell.orgmolbiolcell.org The first two NPF motifs are particularly important for the interaction with the EH domain of EHD1. nih.govmolbiolcell.orgmolbiolcell.org

Domain/MotifLocationInteracting Partner(s)Function
FYVE Domain N-terminal regionPhosphatidylinositol-3-phosphate (PtdIns(3)P)Membrane recruitment to early endosomes. nih.govresearchgate.netnih.gov
C2H2 Zinc Finger N-terminal regionRab5Contributes to Rab5 effector function. researchgate.netresearchgate.netpnas.org
Coiled-Coil Region CentralRab4Mediates interaction with Rab4. nih.gov
NPF Motifs (x5) C-terminal regionEHD1 (and other EH-domain proteins)Protein-protein interactions, particularly in recycling pathways. nih.govmolbiolcell.orgmolbiolcell.org

Conformational Dynamics and Structural Transitions of Rabenosyn-5

The multi-domain nature of Rabenosyn-5 suggests that it likely undergoes conformational changes upon binding to its various partners. These structural transitions are crucial for regulating its activity and mediating the sequential steps of endocytic trafficking. For instance, the binding to Rab GTPases and phosphoinositides may induce allosteric changes that expose or conceal other binding sites, thereby controlling its interactions with downstream effectors.

Mutations within Rabenosyn-5 can lead to significant structural alterations, affecting its flexibility, stability, and intermolecular interactions. nih.gov Such changes can disrupt the delicate balance of its regulatory functions, leading to widespread abnormalities in receptor trafficking. nih.gov The dynamic nature of Rabenosyn-5's structure allows it to act as a molecular switch, coordinating different stages of endosomal transport.

Protein-Protein Interactions of Rabenosyn-5

Rabenosyn-5 functions as a scaffold, bringing together various components of the endocytic machinery through a complex network of protein-protein interactions. These interactions are essential for its role in membrane fusion and trafficking.

Direct Interactions with Rab GTPases (Rab5, Rab4)

Rabenosyn-5 is a key effector protein for the small GTPases Rab5 and Rab4, which are master regulators of early and recycling endosomes, respectively. mpi-cbg.de

Interaction with Rab5: Rabenosyn-5 binds directly to the active, GTP-bound form of Rab5. researchgate.netresearchgate.net This interaction is mediated by at least two distinct regions: the N-terminal C2H2 zinc finger domain and a second high-affinity binding site in the C-terminal region. nih.govpnas.orgmpi-cbg.de This bivalent interaction likely ensures a stable and specific recruitment of Rabenosyn-5 to Rab5-positive early endosomes. researchgate.netnih.govmpi-cbg.de The interaction with Rab5 is a prerequisite for Rabenosyn-5's role in early endosome fusion. nih.gov

Interaction with Rab4: In addition to Rab5, Rabenosyn-5 also interacts with Rab4. mpi-cbg.de The Rab4-binding site is located within the central coiled-coil region of Rabenosyn-5. nih.gov This dual-specificity allows Rabenosyn-5 to act as a molecular bridge, connecting Rab5- and Rab4-positive domains on early endosomes and thereby regulating the sorting of cargo between degradative and recycling pathways. mpi-cbg.detandfonline.com Overexpression of Rabenosyn-5 has been shown to increase the association between Rab5 and Rab4 domains. mpi-cbg.de

Interacting Rab GTPaseBinding Site on Rabenosyn-5Functional Consequence
Rab5 (GTP-bound) N-terminal C2H2 zinc finger and C-terminal regionRecruitment to early endosomes, involvement in endosome fusion. nih.govresearchgate.netpnas.org
Rab4 Central coiled-coil regionLinks Rab5 and Rab4 domains, regulates recycling. nih.govmpi-cbg.de

Complex Formation with hVPS45 and Other Regulatory Proteins

Rabenosyn-5 does not act in isolation but forms a larger complex with other regulatory proteins, most notably the Sec1/Munc18-like protein hVPS45. researchgate.netnih.govmpi-cbg.de

Complex with hVPS45: Rabenosyn-5 is found in a stable complex with hVPS45. researchgate.netnih.govmpi-cbg.de Importantly, hVPS45 does not interact directly with Rab5; instead, Rabenosyn-5 serves as a crucial molecular link between the Rab5 GTPase and hVPS45. researchgate.netnih.govmpi-cbg.de This trimeric complex is thought to be a key player in endosomal fusion events, potentially by regulating the activity of SNARE proteins, which are the core machinery for membrane fusion. researchgate.net The interaction with hVPS45 is essential for the proper trafficking of certain cargo, such as the lysosomal enzyme cathepsin D. mpi-cbg.de In Drosophila, the Rabenosyn-5-Vps45 complex is required for vesicle fusion to form early endosomes. sdbonline.org

Interaction with EHD1: Through its C-terminal NPF motifs, Rabenosyn-5 interacts with EHD1, a protein involved in endocytic recycling. nih.govmolbiolcell.orgmolbiolcell.org This interaction is crucial for the transport of proteins from early endosomes to the endosomal recycling compartment and back to the plasma membrane. nih.govmolbiolcell.org Studies have shown that Rabenosyn-5 and EHD1 act sequentially in this recycling pathway. nih.govmolbiolcell.org

The ability of Rabenosyn-5 to engage in multiple, distinct protein-protein interactions underscores its central role as a coordinator of endosomal trafficking, integrating signals from Rab GTPases and linking them to the core fusion and recycling machinery.

Characterization of Rabenosyn-5 Binding Sites and Partner Specificity

Rabenosyn-5, a key effector protein in endocytic trafficking, possesses a modular structure that facilitates its interaction with a variety of binding partners. Its ability to orchestrate complex cellular processes stems from the specific recognition of these partners through distinct domains.

The molecular architecture of Rabenosyn-5 includes several well-defined domains: an N-terminal C2H2 zinc finger, a FYVE finger domain, central coiled-coil regions, and a C-terminal region containing multiple asparagine-proline-phenylalanine (NPF) motifs. molbiolcell.orgresearchgate.net These domains mediate specific interactions that are crucial for its function in sorting and recycling of cellular cargo.

One of the primary binding partners of Rabenosyn-5 is the small GTPase Rab5. Rabenosyn-5 binds directly to the active, GTP-bound form of Rab5. mpi-cbg.de This interaction is critical for the recruitment of Rabenosyn-5 to early endosomes. mpi-cbg.de Structural studies have revealed that the N-terminal C2H2 zinc finger of Rabenosyn-5 is a key determinant for Rab5 binding, exhibiting selectivity for Rab5 and the closely related Rab22. pnas.org In addition to the zinc finger, other regions of Rabenosyn-5 contribute to Rab5 interaction, including a second high-affinity binding site in the C-terminal region. mpi-cbg.de

Rabenosyn-5 also demonstrates specificity for other Rab proteins, notably Rab4. mpi-cbg.de The ability to bind both Rab5 and Rab4, which regulate sequential steps in endocytic recycling, positions Rabenosyn-5 as a crucial link between different endosomal domains. mpi-cbg.de The binding sites for Rab4 and Rab5 on Rabenosyn-5 are distinct. mpi-cbg.de While the C-terminus of Drosophila Rabenosyn-5 shows homology to both Rab4 and Rab5 binding sites of its human counterpart, biochemical assays indicate that Drosophila Rabenosyn-5 specifically binds to Rab5 and not Rab4. mpi-cbg.de

Another significant interaction partner is the protein EHD1, which is involved in the recycling of proteins to the plasma membrane. The interaction between Rabenosyn-5 and EHD1 is mediated by the NPF motifs present in the C-terminal region of Rabenosyn-5 and the EH domain of EHD1. molbiolcell.org Specifically, the first two of the five NPF motifs in Rabenosyn-5 are critical for this binding. molbiolcell.org

Furthermore, Rabenosyn-5 forms a complex with the Sec1/Munc18-like (SM) protein hVps45. mpi-cbg.denih.gov A novel sequence within amino acids 70-120 of Rabenosyn-5 is essential for this interaction, a region distinct from its other major binding domains like the C2H2 zinc finger and FYVE domain. nih.gov This interaction is vital for the proper function of both proteins in endocytic trafficking. nih.gov

The FYVE finger domain of Rabenosyn-5 specifically binds to phosphatidylinositol-3-phosphate (PI(3)P), a lipid enriched in the membrane of early endosomes. mpi-cbg.deembopress.org This interaction is crucial for the correct localization of Rabenosyn-5 to these compartments. mpi-cbg.de

The specificity of these interactions ensures the precise regulation of endosomal trafficking events, from the initial tethering and fusion of vesicles to the subsequent sorting of cargo for either degradation or recycling.

Interactive Data Table: Rabenosyn-5 Binding Partners and Domains

Binding PartnerRabenosyn-5 Binding Domain/RegionKey Function of Interaction
Rab5 N-terminal C2H2 zinc finger, C-terminal regionRecruitment to early endosomes, regulation of endocytosis. mpi-cbg.dempi-cbg.depnas.org
Rab4 Central regionRegulation of protein sorting and recycling between endosomal domains. mpi-cbg.dempi-cbg.de
EHD1 First two N-terminal NPF motifsRegulation of protein recycling to the plasma membrane. molbiolcell.org
hVps45 Amino acids 70-120Regulation of endocytic trafficking and SNARE protein activity. nih.govnih.govembopress.org
Phosphatidylinositol-3-phosphate (PI(3)P) FYVE finger domainLocalization to early endosome membranes. mpi-cbg.deembopress.org
CDC42 Not specifiedInhibition of filopodia formation. researchgate.net

Post-Translational Modifications and Regulation of Rabenosyn-5 Activity

The function of Rabenosyn-5 is intricately regulated by post-translational modifications (PTMs), which modulate its activity, localization, and interactions with binding partners. These modifications provide a dynamic layer of control over the endocytic pathway.

Phosphorylation Events Modulating Rabenosyn-5 Function

Phosphorylation is a key PTM that governs the activity of Rabenosyn-5. Studies have identified specific phosphorylation sites on Rabenosyn-5 and demonstrated their impact on its function.

One significant phosphorylation event is mediated by the p38 MAP kinase. It has been shown that p38α can phosphorylate Rabenosyn-5 on serine 215 (Ser-215). nih.gov This phosphorylation event is thought to regulate the recruitment of Rabenosyn-5 to membranes, thereby influencing endocytosis. nih.gov This finding suggests that the activity of Rabenosyn-5 is not solely dependent on the GTP/GDP cycle of Rab proteins but is also directly controlled by signaling pathways like the p38 MAPK cascade. nih.gov

Another identified phosphorylation site is threonine 253 (Thr253), which is phosphorylated by the kinase Akt. researchgate.net This phosphorylation has been shown to negate the inhibitory effect of Rabenosyn-5 on CDC42 activity, a protein involved in filopodia formation and cell motility. researchgate.net This suggests a role for Rabenosyn-5 phosphorylation in regulating the cytoskeleton and potentially cell migration. researchgate.net

These phosphorylation events highlight how external signals, transduced through kinase cascades, can impinge upon the endocytic machinery by modifying key effector proteins like Rabenosyn-5.

Interactive Data Table: Known Phosphorylation Sites of Rabenosyn-5

Phosphorylation SiteKinaseFunctional Consequence
Serine 215 (Ser-215) p38 MAP kinase (p38α)Regulates recruitment to membranes and endocytosis. nih.gov
Threonine 253 (Thr253) AktNegates the inhibitory effect on CDC42 activity. researchgate.net

Other Regulatory Modifications of Rabenosyn-5

Beyond phosphorylation, other regulatory mechanisms contribute to the control of Rabenosyn-5 activity. The stability of the Rabenosyn-5 protein itself is subject to regulation. For instance, the depletion of its binding partner, hVps45, has been shown to decrease the expression of Rabenosyn-5, likely by promoting its degradation through the proteasomal pathway. nih.gov This indicates that the interaction with hVps45 not only is crucial for its function but also stabilizes the protein.

While direct evidence for other PTMs like ubiquitination or SUMOylation on Rabenosyn-5 is less characterized in the provided context, the complex regulatory network it participates in suggests that its function is likely fine-tuned by a variety of modifications. The interplay between these modifications and the binding of its various partners ultimately dictates the role of Rabenosyn-5 in the intricate processes of endosomal sorting and trafficking.

Cellular Functions and Biological Pathways Regulated by Rabenosyn 5

Rabenosyn-5 in Endosomal Dynamics and Trafficking

Rabenosyn-5 is a key organizer of the early endosomal system, influencing the maturation of these organelles and the fate of the cargo they contain. As a dual effector for Rab5 and Rab4, it is uniquely positioned to coordinate the transition of cargo from early to recycling endosomes.

The maturation of early endosomes is a critical step in the endocytic pathway, and Rabenosyn-5 is integral to this process. It is recruited from the cytosol to the membrane of early endosomes through the binding of its FYVE finger domain to phosphatidylinositol 3-phosphate (PI3P), a lipid enriched in these organelles. This recruitment is dependent on the activity of PI-3-kinase. Once on the membrane, Rabenosyn-5 facilitates the homotypic fusion of endocytic vesicles to form larger early endosomes.

A key aspect of this function is its interaction with the Sec1/Munc18-family protein VPS45. Rabenosyn-5 forms a complex with VPS45, effectively linking the Rab5 GTPase to the SNARE machinery required for membrane fusion. Studies in null mutant cells have demonstrated that the absence of Rabenosyn-5, VPS45, or Rab5 leads to identical defects, specifically a failure of vesicle fusion required to form early endosomes. While both Rabenosyn-5 and another Rab5 effector, Early Endosome Antigen 1 (EEA1), are necessary for early endosome fusion, they perform distinct functions within the pathway.

Table 1: Key Proteins Interacting with Rabenosyn-5 in Endosome Maturation

Interacting Protein Function in Conjunction with Rabenosyn-5 Key Outcome
Rab5 Recruits Rabenosyn-5 to the early endosome membrane. Initiation of endosomal sorting and fusion events.
VPS45 Forms a complex with Rabenosyn-5 to link it to the SNARE fusion machinery. Facilitates homotypic fusion of early endosomes.

| PI3P | Binds to the FYVE domain of Rabenosyn-5, anchoring it to the endosomal membrane. | Ensures correct localization and function of Rabenosyn-5. |

Rabenosyn-5 plays a decisive role in sorting internalized receptors, particularly in the well-studied pathway of the transferrin receptor (TfR). Following clathrin-mediated endocytosis, TfRs are specifically delivered to a subpopulation of early endosomes that are enriched with Rabenosyn-5. This step is critical for sorting the receptor into a rapid recycling pathway that returns it to the cell surface.

The depletion of Rabenosyn-5 severely disrupts this process. In its absence, TfR uptake is impaired, and the receptors are missorted into a pathway leading to lysosomal degradation instead of being recycled. This effect highlights a specific function of Rabenosyn-5, as the depletion of other early endosomal proteins like EEA1 does not result in TfR degradation; in fact, EEA1 depletion leads to a slight increase in TfR levels.

Rabenosyn-5 collaborates with EHD1 to orchestrate the recycling pathway. They function sequentially, with Rabenosyn-5 acting upstream of EHD1, to manage the transport of cargo from early endosomes to the endocytic recycling compartment (ERC) and ultimately back to the plasma membrane. The loss of Rabenosyn-5 causes internalized cargo, such as transferrin and Major Histocompatibility Complex (MHC) class I, to accumulate in dispersed vesicles in the cell periphery, unable to efficiently reach the ERC.

Table 2: Impact of Rabenosyn-5 Depletion on Transferrin Receptor (TfR) Trafficking

Condition TfR Trafficking Outcome Cellular Location of TfR Reference
Normal (Rabenosyn-5 present) Efficiently recycled back to the plasma membrane. Plasma membrane, Rabenosyn-5-positive early endosomes, ERC.
Rabenosyn-5 Depleted Impaired recycling; missorted for degradation. Reduced levels at the cell periphery; accumulation in juxtanuclear region before degradation in lysosomes.

| EEA1 Depleted | Recycling unaffected; slight increase in total TfR levels. | Normal trafficking pathway. | |

In addition to its role in recycling, Rabenosyn-5 is also a key regulator in the pathway that sorts cargo for degradation in the lysosome. It directs proteins toward this fate by interacting with VPS45, which in turn stabilizes the endosomal SNARE proteins that drive the maturation of early endosomes into late endosomes and subsequently lysosomes.

A clear example of its influence is seen in the processing of Cathepsin D, a lysosomal aspartyl protease. Cathepsin D is synthesized as an inactive 53-kD precursor that is processed into a 47-kD intermediate form within endocytic compartments before its final maturation in the lysosome. Research has shown that the overexpression of Rabenosyn-5 specifically inhibits this processing step, causing an accumulation of the precursor form. This finding suggests that Rabenosyn-5 is involved in regulating the transport of newly synthesized lysosomal enzymes from the Golgi apparatus, through the early endosomes, en route to the lysosomes. This effect is specific to Rabenosyn-5, as overexpression of EEA1 does not impact Cathepsin D processing.

Rabenosyn-5 in Specific Organelle Homeostasis

The influence of Rabenosyn-5 extends to the maintenance and function of specialized organelles, such as primary cilia.

Studies in the nematode Caenorhabditis elegans have been instrumental in uncovering the role of the Rabenosyn-5 orthologue, RABS-5, in ciliary homeostasis. RABS-5, in conjunction with its partner VPS-45, is essential for maintaining the proper length, morphology, and membrane volume of cilia. The loss of RABS-5 function results in significant structural defects, including abnormal expansions of the ciliary and the surrounding periciliary membranes.

RABS-5 and VPS-45 regulate the trafficking of vesicles at the base of the cilium, controlling the number of periciliary vesicles and the localization of various endocytic marker proteins. Crucially, they control the levels of the sensory membrane receptor Polycystin-2 (PKD-2) within the cilium. PKD-2 is a protein implicated in human ciliopathy disorders, and its proper localization is vital for sensory functions. The regulation of PKD-2 by the RABS-5/VPS-45 complex involves an integrated system of endosomal sorting and caveolin-1 (B1176169) (CAV-1)-mediated endocytosis, highlighting a complex mechanism for maintaining the specialized composition of the ciliary membrane.

Rabenosyn-5 in Cell Polarity and Morphogenesis

Rabenosyn-5 is also involved in establishing and maintaining the organization of cells within tissues, a process known as planar cell polarity (PCP). In the developing wing epithelium of Drosophila, the Rabenosyn-5 orthologue (Rbsn-5) has been shown to be essential for this process.

Loss-of-function mutations in Rbsn-5 lead to classic PCP defects, including disordered cell packing, incorrect orientation of the bristles (hairs) on the wing surface, and improper distribution of core PCP proteins. Rbsn-5 exerts this function by regulating the endocytic trafficking of Flamingo (Fmi), a key cadherin-like PCP protein. During the establishment of polarity, Rbsn-5 is recruited to the apical boundaries between cells, where it colocalizes with Fmi in early endosomes. Its distribution along the cell axis is dependent on Fmi, indicating a close functional relationship. Furthermore, Rbsn-5 accumulates at the base of the outgrowing wing hairs, suggesting it plays a direct role in the morphogenesis of these structures. In more severe cases, the disruption of endocytosis caused by the loss of Rbsn-5 can lead to a complete breakdown of epithelial polarity, resulting in tissue overproliferation and the formation of tumors.

Connections to Autophagy Mechanisms (e.g., via Rab5-p110β interactions)

Rabenosyn-5 is functionally linked to autophagy, primarily through its role as a critical effector of Rab5, which orchestrates trafficking events on early endosomes. nih.govembopress.org The process of autophagy, an essential cellular degradation and recycling pathway, is regulated by growth factor availability, and this regulation involves a specific signaling cascade centered on Rab5. nih.gov

Upon limitation of growth factors, the p110β catalytic subunit of class IA phosphoinositide 3-kinases (PI3Ks) dissociates from growth factor receptor complexes. nih.gov Subsequently, p110β increases its interaction with the active, GTP-bound form of Rab5. nih.gov This association between p110β and Rab5 is crucial for maintaining Rab5 in its active state, which in turn enhances the interaction between Rab5 and Vps34 (a class III PI3K), a key step in promoting autophagy. nih.gov Mutants of p110β that are unable to bind to Rab5 are defective in promoting this autophagic response. nih.gov

Rabenosyn-5 functions within this framework as a primary Rab5 effector. nih.gov Active Rab5 recruits a variety of effectors to the early endosome membrane to control vesicle tethering, fusion, and cargo sorting. embopress.orgnih.gov Rabenosyn-5, along with other effectors like EEA1, is recruited to these Rab5-positive membranes to mediate endosome fusion. embopress.orgrupress.org Therefore, while p110β acts as a sensor for growth factor availability that signals through Rab5, Rabenosyn-5 is part of the core endosomal machinery that Rab5 mobilizes, which is essential for the membrane trafficking events that underpin the formation of autophagosomes. embopress.orgsdbonline.org

Table 2: Key Proteins in the Rab5-Mediated Autophagy Pathway

ProteinClass/FamilyRole in Autophagy Regulation
p110β Class IA PI3KSenses growth factor limitation; interacts with and maintains Rab5 in an active state to promote autophagy. nih.gov
Rab5 Small GTPaseCentral regulator; when active, enhances interaction with Vps34 to initiate autophagy. nih.gov Interacts with multiple effectors. nih.gov
Rabenosyn-5 Rab5 EffectorKey component of the early endosome machinery; required for endosome fusion and trafficking events regulated by Rab5. embopress.orgrupress.org
Vps34 Class III PI3KProduces PI3P on endosomal membranes, a critical step for autophagosome formation. Its interaction with Rab5 is enhanced by the Rab5-p110β association. nih.gov

Broader Implications of Rabenosyn-5 in Cellular Homeostasis and Signaling

Rabenosyn-5 has broad and critical implications for maintaining cellular homeostasis and regulating signaling pathways by virtue of its central role in the endocytic system. sdbonline.orgnih.govnih.gov It functions as a key Rab5 effector protein involved in early endocytic membrane fusion and the trafficking of recycling endosomes. uniprot.org

One of its fundamental roles is to mediate the fusion of incoming vesicles to form early endosomes. sdbonline.org Rabenosyn-5 is required for both homotypic fusion (early endosome to early endosome) and heterotypic fusion (clathrin-coated vesicles to early endosomes). rupress.orguniprot.org It accomplishes this in part by forming a complex with the Sec1/Munc18-family protein Vps45, thereby linking the Rab5 GTPase to the SNARE fusion machinery. sdbonline.orgrupress.orgreactome.org This function is essential for the proper internalization and processing of cellular cargo. sdbonline.org

Furthermore, Rabenosyn-5 is a critical decision-maker in sorting cargo for different fates. It plays a role in directing cargo for lysosomal degradation, as evidenced by its involvement in the trafficking of cathepsin D. rupress.orguniprot.org Concurrently, it is crucial for recycling cargo back to the plasma membrane. uniprot.org Studies have shown that Rabenosyn-5 is vital for determining the fate of the transferrin receptor after it enters the cell, promoting its rapid recycling from early endosomes. nih.gov Depletion of Rabenosyn-5 causes the transferrin receptor to be missorted into a degradative pathway. nih.gov This sorting function is critical for maintaining the proper composition of the plasma membrane and regulating the surface levels of signaling receptors, thereby directly impacting cellular signaling and homeostasis. nih.govembopress.org

Recent research in C. elegans has also implicated Rabenosyn-5 (RABS-5) and its partner VPS-45 in regulating the homeostasis of ciliary and peri-ciliary membranes, as well as controlling the ciliary levels of the signaling protein polycystin-2 (PKD-2). embopress.org This highlights a role for Rabenosyn-5 in specialized signaling organelles, further broadening its importance in maintaining cellular function and sensory signaling. embopress.org

Table 3: Summary of Rabenosyn-5 Functions in Cellular Homeostasis and Signaling

Cellular ProcessSpecific Role of Rabenosyn-5Consequence for the Cell
Endosome Fusion Acts as a Rab5 effector, complexing with Vps45 to mediate vesicle fusion. rupress.orgreactome.orgEnsures proper formation of early endosomes and entry of internalized cargo. sdbonline.org
Cargo Sorting (Degradation) Involved in the lysosomal trafficking of enzymes like cathepsin D. uniprot.orgFacilitates the breakdown and removal of cellular components.
Cargo Sorting (Recycling) Promotes the recycling of receptors, such as the transferrin receptor, back to the plasma membrane. nih.govuniprot.orgMaintains plasma membrane integrity and regulates the surface levels of receptors for signaling. nih.gov
Ciliary Homeostasis Regulates ciliary membrane structure and levels of the polycystin-2 channel protein (C. elegans). embopress.orgEssential for the function of specialized sensory and signaling organelles. embopress.org

Methodologies and Experimental Approaches for Rabenosyn 5 Research

Biochemical and Biophysical Techniques for Studying Rabenosyn-5

In vitro Binding Assays and Reconstitution Systems

In vitro binding assays have been fundamental in identifying and characterizing the direct molecular interactions of Rabenosyn-5. A key technique employed is the use of Glutathione S-transferase (GST) pull-down assays. In these experiments, a protein of interest, such as Rab5, is expressed as a fusion protein with GST and immobilized on glutathione-sepharose beads. These beads are then incubated with cell lysates or in vitro-translated proteins to "pull down" interacting partners. mpi-cbg.denih.gov

For instance, GST-Rab5 affinity chromatography was used to initially identify Rabenosyn-5 as a novel Rab5 effector protein. mpi-cbg.deresearchgate.net These assays demonstrated that Rabenosyn-5 binds specifically to the GTP-bound, active form of Rab5, but not the GDP-bound, inactive form. biologists.comnih.gov This GTP-dependent interaction is a hallmark of Rab effector proteins. biologists.com

Furthermore, in vitro binding assays have been crucial in mapping the specific domains responsible for these interactions. By using truncated versions of Rabenosyn-5, researchers have identified distinct binding sites for Rab4 and Rab5. nih.gov Similarly, the interaction between Rabenosyn-5 and the Sec1/Munc18-like protein Vps45 has been confirmed using these methods. nih.govnih.gov Yeast two-hybrid systems have also been employed to map the interaction domains between Rabenosyn-5 and Vps45. nih.gov

Reconstitution systems using artificial liposomes have provided insights into the role of Rabenosyn-5 in membrane fusion events. These systems allow for the study of protein function in a controlled lipid environment. For example, in vitro fusion assays have shown that Rabenosyn-5 is required for the fusion of early endosomes. researchgate.net These experiments often involve labeling endosomes or liposomes with fluorescent markers to monitor their fusion. researchgate.net

TechniquePurposeKey Findings for Rabenosyn-5References
GST Pull-Down AssaysIdentify and confirm direct protein-protein interactions.- Rabenosyn-5 is a direct effector of Rab5, binding in a GTP-dependent manner.
  • Identified interaction with Vps45.
  • Mapped binding domains for Rab4 and Rab5.
  • mpi-cbg.deresearchgate.netbiologists.comnih.gov
    Yeast Two-Hybrid SystemScreen for and map protein-protein interactions.Mapped the interaction site between Rabenosyn-5 and Vps45. nih.gov
    In Vitro Fusion AssaysStudy the role of proteins in membrane fusion events.Demonstrated the requirement of Rabenosyn-5 in early endosome fusion. researchgate.net
    Liposome (B1194612) Recruitment AssaysInvestigate the recruitment of proteins to membranes.Showed that Rabenosyn-5 recruitment to membranes is dependent on PI(3)P. mpi-cbg.de

    Advanced Imaging Modalities (e.g., Live-Cell Imaging, TIRF) for Rabenosyn-5 Localization and Dynamics

    Advanced imaging techniques have been indispensable for visualizing the subcellular localization and dynamic behavior of Rabenosyn-5 within living cells. Confocal immunofluorescence microscopy has been widely used to demonstrate the colocalization of Rabenosyn-5 with markers of early endosomes, such as EEA1 and Rab5. mpi-cbg.deresearchgate.net These studies have shown that Rabenosyn-5 is recruited to early endosomes in a phosphatidylinositol-3-kinase (PI-3-kinase)-dependent manner. mpi-cbg.deresearchgate.net

    Live-cell imaging allows for the real-time tracking of fluorescently-tagged Rabenosyn-5, providing insights into its dynamic association with endosomal compartments. This has been particularly useful in studying the effects of Rabenosyn-5 depletion or overexpression on endosomal trafficking pathways. nih.govbiorxiv.org

    Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for visualizing events occurring at or near the plasma membrane. nih.govplos.orgnih.gov TIRF microscopy has been used to study the localization of Rabenosyn-5-enriched endosomes relative to the cell surface and their proximity to clathrin-coated pits, suggesting a role in the early stages of endocytosis. researchgate.netresearchgate.net The combination of TIRF and epifluorescence-structured light (ESL) microscopy (TESM) provides precise localization of endosomes relative to the cell surface. researchgate.net

    Imaging ModalityApplication in Rabenosyn-5 ResearchKey FindingsReferences
    Confocal Immunofluorescence MicroscopyDetermine the subcellular localization of endogenous and overexpressed Rabenosyn-5.- Rabenosyn-5 colocalizes with early endosome markers EEA1 and Rab5.
  • Its recruitment to endosomes is PI-3-kinase dependent.
  • mpi-cbg.deresearchgate.net
    Live-Cell ImagingTrack the dynamics of fluorescently-tagged Rabenosyn-5 in real-time.Revealed the dynamic association of Rabenosyn-5 with endosomal structures and its role in transport processes. nih.govbiorxiv.org
    Total Internal Reflection Fluorescence (TIRF) MicroscopyVisualize Rabenosyn-5 dynamics near the plasma membrane.Showed the proximity of Rabenosyn-5-containing endosomes to clathrin-enriched regions at the cell surface. researchgate.netresearchgate.net

    Genetic and Cell Biological Models for Rabenosyn-5 Functional Dissection

    Gene Knockout and Knockdown Strategies (Drosophila, C. elegans, mammalian cells)

    The functional importance of Rabenosyn-5 has been extensively studied using gene silencing techniques in various model organisms.

    In Drosophila melanogaster, loss-of-function mutations in the Rabenosyn-5 gene (rbsn) lead to defects in endocytosis and planar cell polarity. nih.govnih.govsdbonline.org Studies in fruit flies have shown that Rabenosyn-5 is essential for the trafficking of the planar cell polarity protein Flamingo (Fmi). nih.gov

    In the nematode Caenorhabditis elegans, mutations in the Rabenosyn-5 homolog (rabs-5) result in defects in endocytosis and are essential for viability and development. embopress.orgembopress.org These studies have demonstrated the conserved role of Rabenosyn-5 in fundamental cellular processes.

    In mammalian cells, RNA interference (RNAi) has been used to specifically knockdown the expression of Rabenosyn-5. nih.govmolbiolcell.org Depletion of Rabenosyn-5 in HeLa cells impairs the recycling of transferrin and major histocompatibility complex class I (MHC I) molecules back to the plasma membrane. nih.govmolbiolcell.org These knockdown studies have also revealed a role for Rabenosyn-5 in cell migration, likely through its regulation of β1 integrin recycling. nih.govnih.gov

    Model Organism/SystemGenetic ApproachObserved Phenotype/Functional DefectReferences
    Drosophila melanogasterGene knockout/mutations- Defective endocytosis.
  • Altered planar cell polarity.
  • Intracellular accumulation of Fmi.
  • nih.govnih.govsdbonline.org
    Caenorhabditis elegansGene mutations- Impaired receptor-mediated and fluid-phase endocytosis.
  • Essential for viability and development.
  • embopress.orgembopress.org
    Mammalian Cells (e.g., HeLa)RNAi-mediated knockdown- Impaired recycling of transferrin and MHC I.
  • Delayed trafficking from early endosomes to the recycling compartment.
  • Reduced cell migration due to impaired β1 integrin recycling.
  • nih.govnih.govmolbiolcell.org

    Overexpression and Dominant-Negative Mutants of Rabenosyn-5

    Overexpression of wild-type or mutant forms of Rabenosyn-5 has been a valuable tool for dissecting its function. Overexpression of full-length Rabenosyn-5 has been shown to inhibit the processing of cathepsin D, suggesting a role in the trafficking of lysosomal enzymes. mpi-cbg.denih.govyeastgenome.orgnih.gov This effect appears to be specific to Rabenosyn-5, as overexpression of another Rab5 effector, EEA1, does not produce the same phenotype. mpi-cbg.denih.govyeastgenome.orgnih.gov

    The use of dominant-negative mutants, which are altered forms of the protein that interfere with the function of the wild-type protein, has also been informative. For example, a mutant of Rabenosyn-5 deficient in Vps45 binding was unable to rescue the impaired β1 integrin recycling observed in Vps45-depleted cells, demonstrating the functional importance of this interaction. nih.govnih.gov

    Furthermore, overexpression of truncation mutants of Rabenosyn-5 has helped to delineate the functions of its different domains. For instance, a truncation mutant lacking the C-terminal region did not inhibit cathepsin D processing, indicating the importance of this region for its function in lysosomal trafficking. nih.gov

    Computational and Bioinformatic Prediction of Rabenosyn-5 Characteristics

    Computational and bioinformatic approaches have become indispensable for predicting the structural and functional characteristics of proteins like Rabenosyn-5. These methods leverage protein sequence and structural information to forecast functional sites, interaction interfaces, and evolutionary relationships, thereby guiding experimental investigations.

    The primary amino acid sequence of Rabenosyn-5 has been extensively analyzed using various bioinformatic tools to predict its functional domains. Sequence homology searches using algorithms like BLAST have identified Rabenosyn-5 orthologs across a wide range of species, confirming its evolutionary conservation. nih.govnih.gov More sophisticated methods like HHPred (Homology detection & structure prediction by HMM-HMM comparison) have been crucial in identifying homologs with low sequence identity, such as PfRbsn5L in P. falciparum. nih.gov

    Computational predictions have successfully mapped several key functional domains within the Rabenosyn-5 protein. These include:

    N-terminal C2H2 Zinc Finger: This domain is predicted to be a crucial interaction site for Rab5. nih.govpnas.org Structural modeling and quantitative binding profiles have shown that this zinc finger has the highest affinity for Rab5 and, to a lesser extent, Rab22. pnas.org The binding interface involves residues from the β1–β2 sheets, the α1-helix, and a short N-terminal extension of the zinc finger, which interact with the switch and interswitch regions of Rab5. pnas.org

    FYVE Finger Domain: This domain is predicted and experimentally verified to be a phosphatidylinositol-3-phosphate (PtdIns(3)P) binding module. nih.govnih.gov The FYVE domain is defined by conserved sequence motifs, including the N-terminal WxxD, central RR/KHHCR, and C-terminal RVC motifs, which form a compact pocket for the headgroup of PtdIns(3)P. nih.gov This interaction is critical for targeting Rabenosyn-5 to the membrane of early endosomes.

    Rab-Binding Domains (RBDs): Beyond the N-terminal zinc finger, distinct regions in the central and C-terminal parts of mammalian Rabenosyn-5 are predicted to be helical hairpins that function as RBDs. nih.gov Specifically, residues 440-503 have been identified as the minimal Rab4-binding domain, while a region at the C-terminus (residues 728-784) constitutes a high-affinity Rab5-binding site. biologists.comnih.gov These predictions have been confirmed by structural and biophysical studies, which revealed that these domains selectively recognize distinct subsets of Rab GTPases. nih.gov

    NPF Motifs: The C-terminal region of Rabenosyn-5 contains multiple asparagine-proline-phenylalanine (NPF) motifs. nih.govmpi-cbg.de These motifs are predicted to be binding sites for proteins containing Eps15 Homology (EH) domains, such as EHD1, linking Rabenosyn-5 to the regulation of endocytic recycling. biologists.commpi-cbg.de

    Vps45-Binding Site: A region encompassing amino acids 70-120 has been computationally and experimentally identified as essential for the interaction with the Sec1/Munc18-family protein Vps45. nih.gov This interaction is crucial for linking Rab5 activity to the SNARE fusion machinery.

    These computational predictions, often complemented by structural biology and biochemical assays, provide a detailed map of the functional landscape of Rabenosyn-5, highlighting how its multi-domain architecture enables it to act as a scaffold and orchestrate various events in endosomal trafficking.

    Predicted Functional Site/DomainLocation (Human Rabenosyn-5)Predicted Interacting Partner(s)Predicted FunctionSupporting Evidence/Method
    C2H2 Zinc FingerN-terminusRab5, Rab22 pnas.orgHigh-affinity binding to active Rab GTPases, endosome tethering. pnas.orgSequence analysis, structural modeling, quantitative SPR profiling. nih.govpnas.org
    FYVE FingerInternal (approx. aa 160-230)Phosphatidylinositol-3-phosphate (PtdIns(3)P) nih.govnih.govMembrane recruitment to early endosomes. nih.govSequence motif analysis (WxxD, RR/KHHCR, RVC), liposome binding assays. nih.govnih.gov
    Rab4-Binding DomainCentral (aa 440-503) nih.govRab4, Rab14 nih.govRegulation of recycling endosomes.Sequence homology, structural prediction (helical hairpin), SPR experiments. nih.gov
    Rab5-Binding DomainC-terminus (aa 728-784) nih.govRab5, Rab22, Rab24 nih.govRegulation of early endosome fusion and trafficking.Sequence homology, structural prediction (helical hairpin), SPR experiments. nih.gov
    NPF MotifsC-terminal region nih.govmpi-cbg.deEH domain-containing proteins (e.g., EHD1) biologists.comCargo recycling from endosomes. biologists.comSequence motif identification, co-immunoprecipitation. biologists.comnih.gov
    Vps45-Binding SiteN-terminal region (aa 70-120) nih.govhVps45 nih.govLinking Rab5 to the SNARE fusion machinery.Yeast two-hybrid screening, co-immunoprecipitation. nih.gov

    Pathophysiological Relevance of Rabenosyn 5 Dysfunction Cellular and Molecular Perspectives

    Impact of Rabenosyn-5 Aberrations on Cellular Processes in Disease Models

    Aberrations in Rabenosyn-5 function lead to significant disruptions in intracellular trafficking, which manifest as distinct cellular pathologies in various disease models. As a crucial component of the endosomal sorting machinery, Rabenosyn-5 helps determine whether internalized cargo is recycled back to the plasma membrane or targeted for degradation in lysosomes. nih.govbiologists.com Its dysfunction can therefore trigger a cascade of molecular errors, including the improper localization of receptors, accumulation of undegraded substrates, and loss of cellular polarity, which collectively contribute to disease pathogenesis.

    While direct links to common neurodegenerative diseases like Alzheimer's or Parkinson's are still emerging, the role of Rabenosyn-5 in fundamental neuronal processes is highlighted by severe neurodevelopmental syndromes caused by its genetic mutations. frontiersin.orgnih.gov The endo-lysosomal pathway, which Rabenosyn-5 helps regulate, is critical for neuronal health, managing processes such as neurotransmitter receptor recycling and the clearance of aggregation-prone proteins. frontiersin.org

    Dysfunction in this pathway is a well-established hallmark of many neurodegenerative disorders. medrxiv.orgnih.gov For instance, hyperactivation of Rab5 and subsequent endosomal abnormalities are observed in Down syndrome, a condition with a high risk of early-onset Alzheimer's disease. scite.ai Mutations in Rabenosyn-5 lead to specific cellular defects that mirror pathologies seen in neurodegeneration. These include impaired trafficking and processing of lysosomal enzymes like cathepsin D, which is vital for protein degradation. biologists.comfrontiersin.org A deficiency in cathepsin D itself is known to cause a form of neurodegenerative disease characterized by epileptic encephalopathy. biologists.com Furthermore, certain Rabenosyn-5 mutations cause a delay in endosomal maturation without affecting the recycling pathway, leading to the accumulation of cargo destined for lysosomal degradation. frontiersin.org This disruption in proteostasis—the balance of protein synthesis, folding, and degradation—is a central molecular pathology in the progression of neurodegenerative conditions where toxic protein aggregates accumulate. nih.govmolbiolcell.org

    The role of the endocytic machinery in cancer progression is an area of intense research, with Rab GTPases and their effectors being implicated in tumor growth, invasion, and metastasis. mpi-cbg.demdpi.com Rabenosyn-5 is involved in cellular processes that, when dysregulated, can contribute to cancer development. Specifically, Rabenosyn-5 participates in the endocytic recycling of key proteins that modulate the tumor microenvironment and cell motility.

    In models of breast cancer, a prometastatic pathway has been identified that relies on Rabenosyn-5. This pathway facilitates the endo/exocytic cycling of critical cargo, including membrane-type 1 matrix metalloprotease (MT1-MMP) and β3 integrin. researchgate.net These proteins are essential for the formation of invadosomes, which are specialized membrane protrusions that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues. researchgate.net The Rabenosyn-5-dependent trafficking circuitry is necessary for the spatially controlled delivery of these ECM-degrading and adhesion molecules to the leading edge of migrating tumor cells, thereby promoting local invasion and distant dissemination. researchgate.net This represents a clear mechanism of cellular dysregulation where the subversion of a normal trafficking pathway by cancer cells enhances their malignant potential. The broader context involves Rab5, which Rabenosyn-5 serves, being overexpressed in several cancers, correlating with tumor progression and poor prognosis. mdpi.com

    Intracellular pathogens frequently manipulate the host's endosomal system to survive and replicate. The malaria parasite Plasmodium falciparum, which causes the most severe form of malaria, provides a compelling example of how a pathogen co-opts a Rabenosyn-5-dependent pathway for its own benefit. During its growth phase within human red blood cells, the parasite must import large amounts of host cell cytosol to obtain nutrients, particularly hemoglobin.

    Research has identified a Rabenosyn-5-like protein (PfRbsn5L) in P. falciparum. This protein is a key component of the parasite's endosomal system responsible for the uptake of host cell cytosol. PfRbsn5L forms a complex with the parasite's versions of Vps45 and Rab5b to mediate the transport of vesicles containing host cytosol to the parasite's lysosome-like digestive vacuole. When the function of PfRbsn5L is inactivated, the parasite is unable to efficiently deliver the ingested material to its digestive vacuole, leading to an accumulation of transport vesicles. This demonstrates a critical role for the Rabenosyn-5 ortholog in the host-pathogen interaction at a cellular level, as this trafficking pathway is essential for the parasite's viability and proliferation.

    Genetic Variants of Rabenosyn-5 and Associated Cellular Phenotypes

    Mutations in the RBSN gene (also known as ZFYVE20), which encodes Rabenosyn-5, are responsible for rare, autosomal recessive neurodevelopmental syndromes. frontiersin.orgnih.gov These genetic variants provide direct evidence of the protein's critical functions and reveal how specific molecular defects translate into cellular and clinical phenotypes. The mutations often cluster in or affect the function of key domains, such as the FYVE finger domain, which is essential for binding to the lipid phosphatidylinositol 3-phosphate (PI3P) and localizing the protein to early endosomes. frontiersin.org

    Studies on patient-derived fibroblasts have elucidated the precise cellular consequences of these mutations. For example, variants within the FYVE domain can abrogate PI3P binding, preventing Rabenosyn-5 from translocating to early endosomes. frontiersin.org This leads to a "separation-of-function" phenotype where endosomal recycling may remain intact, but the pathway for lysosomal degradation is impaired. frontiersin.org Other mutations affect protein stability or splicing, leading to a loss of function that disrupts multiple trafficking routes. biologists.comnih.gov

    Genetic VariantAffected Domain/RegionCellular PhenotypeAssociated Clinical Syndrome
    p.Arg180Gly (R180G)FYVE DomainAbrogates binding to PI3P, preventing translocation to early endosomes; impairs endolysosomal degradation pathway. frontiersin.orgKariminejad Neurodevelopmental Syndrome (KAREVS): progressive muscle weakness, facial dysmorphisms, intellectual disability. frontiersin.orgnih.gov
    p.Gly183Arg (G183R)FYVE DomainStrongly decreases interaction with PI3P, leading to loss of localization to early endosomes; causes a delay in endosomal maturation. frontiersin.orgnih.govKariminejad Neurodevelopmental Syndrome (KAREVS): similar features to R180G. frontiersin.orgnih.gov
    p.Gly425Arg (G425R)Region outside of currently defined domainsImpairs trafficking in the endolysosomal system; causes reduced cathepsin D activity and enhanced recycling of transferrin receptors, phenocopying Rbsn-5 depletion. biologists.comComplex syndrome with intractable seizures, developmental delay, microcephaly, and multi-organ abnormalities. biologists.com
    p.Gly97Arg (G97R)N-terminal regionPredominantly affects splicing, leading to skipping of exon 5 and likely unstable protein; results in no normally spliced transcript in the homozygous patient. nih.govCongenital myelofibrosis with anemia, developmental delay, and ocular abnormalities (MFANDO). nih.gov

    Conceptual Frameworks for Modulating Rabenosyn-5 Function (pre-clinical, non-clinical)

    Given the severe consequences of Rabenosyn-5 dysfunction, conceptual frameworks for modulating its activity are of significant interest in a pre-clinical context. These strategies are not focused on specific therapeutics but rather on the underlying mechanisms that could be targeted to restore or inhibit the protein's function depending on the disease pathology.

    One primary conceptual approach is the modulation of protein-protein interactions . Rabenosyn-5 functions within a complex network, interacting with Rab5, Vps45, and other proteins. frontiersin.org In diseases caused by loss-of-function mutations, strategies could be envisioned to stabilize the functional protein complex. For instance, since the loss of Vps45 can lead to the proteasomal degradation of Rabenosyn-5, small molecules designed to stabilize the Rabenosyn-5/Vps45 interaction could restore protein levels and function. mdpi.com Conversely, in contexts like cancer where a Rabenosyn-5-dependent pathway promotes invasion, developing inhibitors to block its interaction with Rab5 or other key partners could be a valid conceptual strategy to disrupt the pathogenic trafficking cycle.

    Another framework involves targeting the regulatory mechanisms that control Rabenosyn-5's localization and activity. The recruitment of Rabenosyn-5 to endosomes is critically dependent on both active Rab5-GTP and the presence of PI3P on the endosomal membrane. nih.gov Therefore, modulating the activity of upstream regulators, such as the PI3-kinases that produce PI3P, represents a potential, albeit indirect, method to control Rabenosyn-5 function. The use of kinase inhibitors in pre-clinical models could explore the downstream consequences on the Rabenosyn-5-mediated pathways.

    Finally, gene-level modulation offers a direct conceptual framework. In non-clinical disease models, tools such as siRNA can be used to systematically study the effects of depleting Rabenosyn-5, helping to validate its role in specific pathological processes. For genetic diseases caused by a lack of functional Rabenosyn-5, gene replacement strategies, while technically challenging, represent a long-term conceptual goal to restore the protein and correct the associated cellular phenotypes. These pre-clinical explorations are essential for establishing the foundational knowledge required before any therapeutic development can be considered.

    Future Directions and Emerging Research Themes for Rabenosyn 5

    Identification of Novel Rabenosyn-5 Regulatory Mechanisms and Effector Pathways

    Rabenosyn-5 functions as a crucial molecular link in endosomal trafficking, primarily by acting as a dual effector for Rab5 and Rab4, thereby coordinating the transition from early to recycling endosomes. sdbonline.orgumd.edu It is a key component of a Rab5 effector complex that is essential for endosomal fusion events. nih.gov A primary regulatory mechanism involves its recruitment to early endosomes, a process dependent on both the GTP-bound state of Rab5 and the presence of phosphatidylinositol-3-phosphate (PI(3)P) on the endosomal membrane, which is recognized by the FYVE finger domain of Rabenosyn-5. nih.govsdbonline.org

    Once on the membrane, Rabenosyn-5 engages in multiple effector pathways. It forms a stable complex with the Sec1/Munc18-family protein hVPS45, serving as a bridge between the Rab5 GTPase and the SNARE fusion machinery. sdbonline.orgnih.gov This interaction is crucial for the homotypic fusion of early endosomes and the fusion of clathrin-coated vesicles with early endosomes. nih.govsemanticscholar.org The Rabenosyn-5/VPS45 complex is evolutionarily conserved, with counterparts in Drosophila and C. elegans performing similar functions essential for endocytosis and vesicle fusion. sdbonline.orgembopress.org

    Emerging research indicates that Rabenosyn-5's role extends beyond a simple fusion factor, defining distinct subpopulations of early endosomes. Unlike the related Rab5 effector EEA1, which is primarily associated with cargo destined for lysosomal degradation, Rabenosyn-5 appears to capture cargo, such as the transferrin receptor, that is destined for recycling back to the plasma membrane. nih.gov This sorting function is further refined by its interaction with other proteins. For instance, Rabenosyn-5 interacts with the C-terminal Eps15 homology (EH) domain-containing protein EHD1 through asparagine-proline-phenylalanine (NPF) motifs located in its C-terminal region. molbiolcell.orgresearchgate.net This interaction is believed to sequentially regulate the recycling of proteins from the endocytic recycling compartment (ERC) back to the plasma membrane. molbiolcell.org

    Recent studies have also implicated Rabenosyn-5 in other cellular processes, suggesting a broader role in cellular homeostasis. In C. elegans, the Rabenosyn-5 ortholog RABS-5, together with VPS-45, regulates the structure and function of primary cilia by controlling the levels of ciliary proteins like polycystin-2. embopress.org Furthermore, while not a direct interactor, the functional context of Rabenosyn-5 is closely linked to other Rab5 effectors like Rabaptin-5, which has recently been shown to target autophagy to damaged endosomes, suggesting a potential role for the entire Rab5 effector platform in organelle quality control. nih.gov

    Interacting ProteinFunction in PathwayKey Findings
    Rab5 Recruitment and ActivationBinds directly to Rabenosyn-5 in a GTP-dependent manner, recruiting it to early endosomes. nih.govbiologists.com
    hVPS45 SNARE-mediated FusionForms a stable complex with Rabenosyn-5, linking Rab5 to the endosomal SNARE machinery to facilitate membrane fusion. sdbonline.orgnih.gov
    Rab4 Endosomal RecyclingBinds to a distinct domain on Rabenosyn-5, coordinating the sorting of cargo into the recycling pathway. umd.edunih.gov
    EHD1 Protein RecyclingInteracts with the C-terminal NPF motifs of Rabenosyn-5 to regulate protein recycling from the ERC to the plasma membrane. molbiolcell.org
    Phosphatidylinositol-3-phosphate (PI(3)P) Membrane AnchoringBinds to the FYVE domain of Rabenosyn-5, ensuring its stable association with the early endosome membrane. nih.govsdbonline.org

    Future investigations will likely focus on identifying post-translational modifications that regulate Rabenosyn-5 activity and its interactions, as well as exploring its function in specialized cell types, such as neurons, where it is localized to both axons and dendrites and may contribute to the trafficking defects seen in neurodegenerative diseases. uninsubria.itresearchgate.net

    High-Resolution Structural Determination of Rabenosyn-5 in Complex with Binding Partners

    Understanding the precise molecular interactions of Rabenosyn-5 requires high-resolution structural data. Rabenosyn-5 is a multi-domain protein that includes an N-terminal C2H2 zinc finger, a central FYVE domain for PI(3)P binding, and distinct C-terminal helical domains for binding Rab4 and Rab5, followed by multiple NPF motifs for interacting with EH-domain proteins like EHD1. nih.govmolbiolcell.orgresearchgate.net

    Significant progress has been made in determining the structural basis for its selective recognition of Rab GTPases. Crystallographic studies have revealed that the Rab-binding domains of Rabenosyn-5 adopt a helical hairpin structure. nih.gov This structure engages with the switch and interswitch regions of the active, GTP-bound Rab proteins, which are key determinants of binding specificity. nih.gov

    The structural basis for the exquisite specificity of Rabenosyn-5 for different Rab proteins has been elucidated through studies of its complexes with Rab4 and Rab22 (a close homolog of Rab5). The crystal structures of the Rab4-Rbsn(440–503) and Rab22-Rbsn(728–784) complexes show similar modes of interaction, yet they achieve highly selective recognition of distinct subsets of Rab GTPases. nih.gov This specificity is determined not just by sequence, but by structural diversity in the active conformation of the Rab proteins and a small number of positive and negative sequence determinants that allow for fine-tuned discrimination. nih.gov The interaction buries a significant surface area, which for the Rab4-Rbsn(440–503) complex is 2136 Ų, contributing to the high affinity of the interaction. nih.gov

    Structural FeatureDescriptionInteracting Partner(s)
    FYVE Domain A zinc finger domain that specifically binds to phosphatidylinositol-3-phosphate (PI(3)P).PI(3)P on endosomal membranes. nih.gov
    Rab-Binding Domains (Helical Hairpins) Distinct domains that selectively recognize and bind to the active (GTP-bound) conformation of specific Rab proteins. nih.govRab5, Rab4, Rab14, Rab22. nih.gov
    NPF Motifs Five Asparagine-Proline-Phenylalanine motifs located in the C-terminal region.EH domain of EHD1. molbiolcell.org
    C2H2 Zinc Finger Located at the N-terminus; its specific function in Rabenosyn-5 remains to be fully elucidated.Unknown.

    Future structural biology efforts are needed to solve the high-resolution structure of the full-length Rabenosyn-5 protein to understand the spatial arrangement of its various domains. Moreover, determining the structure of Rabenosyn-5 in a ternary complex, for instance with Rab5 and hVPS45, or with Rab4 and EHD1, would provide unprecedented insights into how it coordinates different stages of endosomal trafficking and cargo sorting.

    Development of Advanced Probes and Tools for Real-Time Rabenosyn-5 Activity Monitoring

    A major challenge in cell biology is to visualize and quantify the activity of proteins like Rabenosyn-5 within living cells in real-time. Currently, its function is primarily studied through static immunofluorescence imaging, protein depletion via RNAi, and in vitro biochemical assays. nih.govmolbiolcell.org The development of advanced chemical probes and genetically encoded biosensors would represent a significant leap forward, enabling the direct monitoring of its conformational changes, localization dynamics, and interactions with binding partners.

    One promising avenue is the development of activity-based probes (ABPs), which are chemical tools designed to covalently label proteins in a specific functional state. nih.gov While typically used for enzymes, the principle could be adapted to create probes that selectively bind to the active conformation of Rabenosyn-5, for example, when it is engaged with a Rab GTPase or bound to the endosomal membrane. These probes could be tagged with fluorophores or affinity tags to allow for visualization and proteomic analysis of the active Rabenosyn-5 population.

    Another powerful approach would be the design of genetically encoded biosensors based on Förster resonance energy transfer (FRET). A FRET-based sensor for Rabenosyn-5 could be constructed by flanking the protein or a specific domain (e.g., the Rab5-binding domain) with a donor and acceptor fluorophore pair. A conformational change upon binding to Rab5-GTP on the endosome surface would alter the distance or orientation between the fluorophores, leading to a change in the FRET signal. This would allow for real-time imaging of Rabenosyn-5 activation at specific subcellular locations.

    Potential Probe/ToolPrinciple of OperationPotential Application
    FRET-based Biosensor A genetically encoded sensor where conformational changes in Rabenosyn-5 upon binding to partners (e.g., Rab5) alter the efficiency of energy transfer between two linked fluorophores.Real-time imaging of Rabenosyn-5 activation dynamics on early endosomes in living cells.
    Activity-Based Probes (ABPs) Small molecules that covalently bind to Rabenosyn-5 in a specific state (e.g., membrane-bound or Rab-bound), equipped with a reporter tag.Quantifying the pool of active Rabenosyn-5 and identifying its specific microenvironment using proteomics.
    Fluorophore-tagged Nanobodies Engineered antibody fragments that recognize a specific conformation of Rabenosyn-5, conjugated to a bright and stable fluorophore.Super-resolution imaging of active Rabenosyn-5 complexes with its binding partners on endosomal subdomains.
    Split-Fluorescent Protein Systems Fusing fragments of a fluorescent protein to Rabenosyn-5 and an interacting partner (e.g., hVPS45). Interaction brings the fragments together, reconstituting fluorescence.Visualizing the formation and localization of specific Rabenosyn-5-containing complexes in vivo.

    These advanced tools would be invaluable for dissecting the spatiotemporal dynamics of Rabenosyn-5 function with high precision, providing insights into how its activity is coordinated with other cellular events during processes like receptor sorting, recycling, and signaling.

    Systems-Level Integration of Rabenosyn-5 Function within Cellular Networks

    Rabenosyn-5 does not operate in isolation; it is a key node in the complex network that governs membrane trafficking and cellular homeostasis. A major future direction is to understand how Rabenosyn-5's function is integrated at a systems level. This involves moving beyond the study of individual interactions to a more holistic view of how it coordinates distinct endosomal subpopulations and pathways.

    Studies have already shown that Rabenosyn-5 and EEA1 define functionally and spatially distinct endosomal populations, with Rabenosyn-5-positive endosomes being crucial for cargo internalized via clathrin-mediated endocytosis that is destined for recycling. nih.gov Depletion of Rabenosyn-5, but not EEA1, leads to the missorting and degradation of the transferrin receptor, highlighting its specific role in the recycling network. nih.gov This suggests a model where different internalization mechanisms deliver cargo to specific endosome subsets, whose identity and fate are partly determined by the complement of Rab effectors they recruit.

    Integrating the function of Rabenosyn-5 also means connecting it to other cellular processes. Its role in regulating ciliary membrane homeostasis in C. elegans provides a compelling example, linking the canonical endocytic machinery to the maintenance of a specialized organelle. embopress.org In Drosophila, loss of Rabenosyn-5 function not only blocks endocytosis but also leads to loss of epithelial polarity and the formation of neoplastic tumors, demonstrating its importance in tissue architecture and growth control. sdbonline.org

    Furthermore, the endocytic pathway is intimately linked with cell signaling and metabolism. The trafficking of signaling receptors through Rabenosyn-5-positive endosomes could directly impact the duration and intensity of downstream signaling pathways. Dysregulation of this trafficking network is increasingly implicated in a range of human diseases, including neurodegenerative disorders where endosomal trafficking defects are considered early pathogenic events. uninsubria.itmdpi.com

    Future systems-level analyses will likely employ a combination of quantitative proteomics, high-throughput imaging, and computational modeling to map the complete Rabenosyn-5 interactome, track the flow of cargo through its associated pathways, and model how perturbations in its function ripple through the entire cellular network to affect diverse processes like cell polarity, signaling, and organelle maintenance.

    Q & A

    Q. What are the established methodologies for identifying Rabenosyn-5 (541-552) interaction partners in vesicular trafficking?

    To identify interaction partners, researchers typically employ co-immunoprecipitation (co-IP) followed by mass spectrometry to isolate and characterize protein complexes. Experimental validation via pull-down assays using recombinant Rabenosyn-5 fragments (e.g., residues 541-552) is critical to confirm binding specificity. Controls should include non-target proteins and competitive inhibition assays to rule out non-specific interactions .

    Q. How can researchers optimize experimental conditions for studying Rabenosyn-5 (541-552) in endosomal sorting?

    Key steps include:

    • Cell line selection : Use HEK293 or HeLa cells with endogenous Rabenosyn-5 expression.
    • Knockdown/rescue assays : siRNA-mediated silencing paired with GFP-tagged Rabenosyn-5 (541-552) mutants.
    • Functional readouts : Measure cargo trafficking efficiency via fluorescence microscopy or flow cytometry (e.g., transferrin uptake assays).
      Ensure reproducibility by standardizing buffer compositions (e.g., pH, ionic strength) and temperature during protein extraction .

    Q. What analytical techniques are recommended for validating Rabenosyn-5 (541-552) structural integrity in vitro?

    • Circular dichroism (CD) spectroscopy to assess secondary structure stability.
    • Size-exclusion chromatography (SEC) to monitor aggregation or degradation.
    • Nuclear magnetic resonance (NMR) or crystallography for high-resolution structural analysis (if feasible).
      Include negative controls (e.g., heat-denatured samples) to validate assay sensitivity .

    Advanced Research Questions

    Q. How can factorial design address confounding variables in Rabenosyn-5 (541-552) functional studies?

    A 2×2 factorial design allows simultaneous testing of multiple variables (e.g., pH and temperature effects on binding affinity). Example setup:

    FactorLevel 1Level 2
    pH6.57.5
    Temperature (°C)2537
    Analyze interactions using ANOVA to isolate variable-specific effects on Rabenosyn-5 activity. Replicate experiments to ensure statistical power .

    Q. What strategies resolve contradictions in Rabenosyn-5 (541-552) binding affinity data across studies?

    • Systematic review : Aggregate datasets from peer-reviewed studies and assess methodological heterogeneity (e.g., buffer conditions, detection limits).
    • Meta-regression : Identify covariates (e.g., assay type, protein purity) contributing to variability.
    • In silico docking : Use computational models (e.g., Rosetta, HADDOCK) to predict binding interfaces and validate discrepancies experimentally .

    Q. How can integrative research frameworks improve mechanistic insights into Rabenosyn-5 (541-552) regulatory networks?

    Adopt a multi-omics approach :

    Proteomics : Map interactomes under varying cellular states (e.g., nutrient deprivation).

    CRISPR screens : Identify genetic modifiers of Rabenosyn-5-dependent trafficking.

    Live-cell imaging : Quantify dynamic localization using photoactivatable probes.
    Cross-validate findings with orthogonal methods (e.g., FRET for real-time interaction monitoring) .

    Q. What criteria ensure ethical and replicable reporting of Rabenosyn-5 (541-552) studies?

    • FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
    • MIAPE compliance : Report experimental details (e.g., reagent sources, instrument settings) per Minimum Information About a Proteomics Experiment guidelines.
    • Data deposition : Share raw datasets in public repositories (e.g., PRIDE, EMDB) to facilitate reproducibility .

    Methodological Considerations

    Q. Table 1. Key Parameters for Rabenosyn-5 (541-552) Binding Assays

    ParameterOptimal RangeImpact on Results
    pH7.0–7.5Affects charge complementarity
    Ionic Strength100–150 mM NaClModulates non-specific binding
    Temperature4°C (binding) / 37°C (functional)Stability vs. physiological relevance
    Adapted from

    Q. Table 2. Common Pitfalls in Rabenosyn-5 (541-552) Research

    PitfallMitigation Strategy
    Non-specific bindingUse blocking agents (e.g., BSA) and validate with scramble peptides
    Overexpression artifactsTitrate expression levels and use endogenous tagging
    Batch variabilityStandardize reagents across experiments
    Adapted from

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